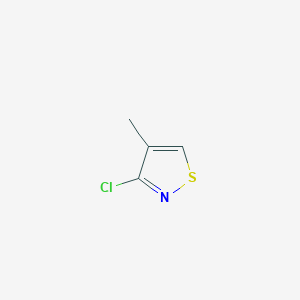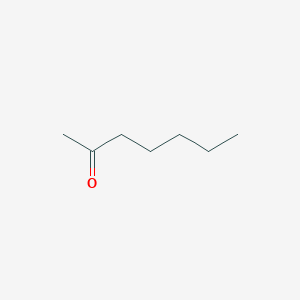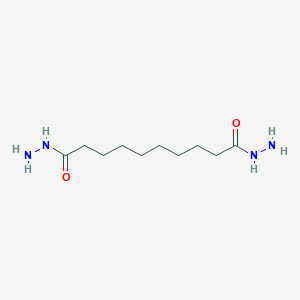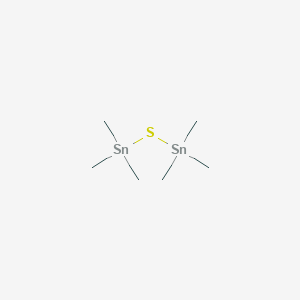
Hexamethyldistannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyldistannathiane (HMDT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMDT is a member of the thioether family and is composed of tin, carbon, and sulfur atoms. The compound has a molecular formula of (CH3)6Sn2S2 and a molecular weight of 383.16 g/mol. HMDT is an oily, colorless, and odorless liquid that is highly soluble in organic solvents.
Mechanism Of Action
The mechanism of action of Hexamethyldistannathiane is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Hexamethyldistannathiane has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical And Physiological Effects
Hexamethyldistannathiane has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Hexamethyldistannathiane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the advantages of using Hexamethyldistannathiane in laboratory experiments is its ease of synthesis. The compound is relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, Hexamethyldistannathiane is a highly reactive compound and can be hazardous if not handled properly. The compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the study of Hexamethyldistannathiane. One area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of the compound's potential applications in medicine and agriculture. Additionally, the mechanism of action of Hexamethyldistannathiane needs to be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, Hexamethyldistannathiane is a unique chemical compound that has potential applications in various fields of science. The compound's ease of synthesis and reactivity make it a useful reagent in organic synthesis. Hexamethyldistannathiane has also been shown to have a range of biological effects, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of Hexamethyldistannathiane and its mechanism of action.
Synthesis Methods
The synthesis of Hexamethyldistannathiane involves the reaction of hexamethylditin with sulfur. The reaction is carried out in the presence of a catalyst such as copper or iron. The product is then purified by distillation or chromatography. The synthesis of Hexamethyldistannathiane is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Hexamethyldistannathiane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of Hexamethyldistannathiane is in the field of organic synthesis. Hexamethyldistannathiane can be used as a reagent in organic reactions to form carbon-sulfur bonds. The compound has also been used in the synthesis of organotin compounds, which have potential applications in the fields of medicine and agriculture.
properties
CAS RN |
1070-91-3 |
|---|---|
Product Name |
Hexamethyldistannathiane |
Molecular Formula |
C6H18SSn2 |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
trimethyl(trimethylstannylsulfanyl)stannane |
InChI |
InChI=1S/6CH3.S.2Sn/h6*1H3;;; |
InChI Key |
IZRRIUZHPNJUCU-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Canonical SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
Other CAS RN |
1070-91-3 |
Pictograms |
Acute Toxic; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



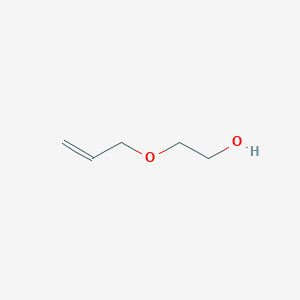
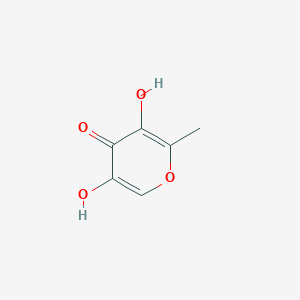
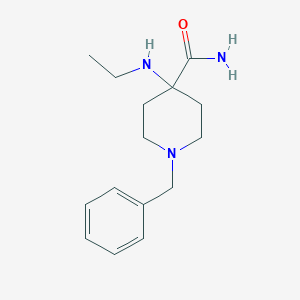
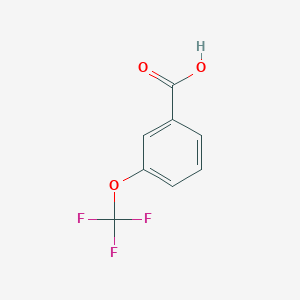
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
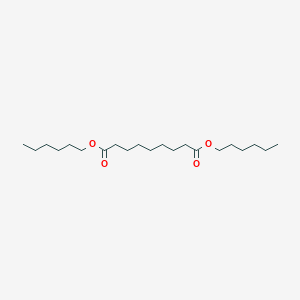
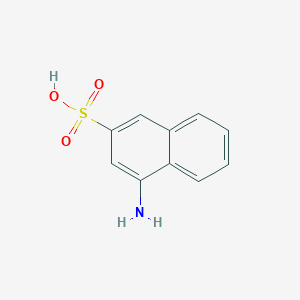
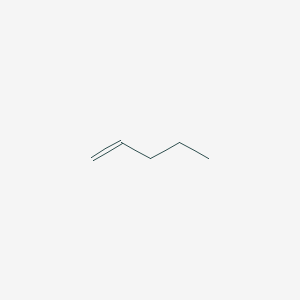
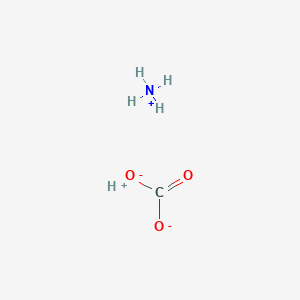
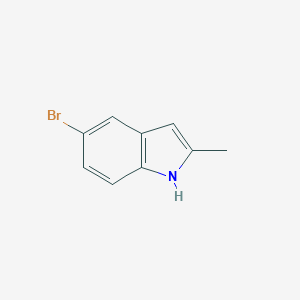
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)
